molecular formula C10H13NO2 B6292038 Methyl (2-aminomethyl-phenyl)-acetate CAS No. 749832-15-3

Methyl (2-aminomethyl-phenyl)-acetate

Cat. No. B6292038
CAS RN: 749832-15-3
M. Wt: 179.22 g/mol
InChI Key: YKPHDCVTZKWWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-aminomethyl-phenyl)-acetate, also known as Methyl-2-aminophenylacetate, is an organic chemical compound used in a variety of scientific research applications. It is a white crystalline solid that is relatively stable, and is soluble in water, methanol, ethanol, and chloroform. Methyl-2-aminophenylacetate is a commonly used reagent in organic chemistry, and is used in the synthesis of various compounds. It is also used in the production of dyes, pharmaceuticals, and other chemical products.

Scientific Research Applications

Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, and is used in the synthesis of various compounds. It is also used in the production of dyes, pharmaceuticals, and other chemical products. It is also used as a starting material in the synthesis of various drugs, such as anti-inflammatory agents, antimicrobials, and antifungal agents.

Mechanism of Action

Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is relatively stable, and is soluble in water, methanol, ethanol, and chloroform. The compound acts as a nucleophile, and reacts with electrophiles to form various products. It is also used as a reactant in the synthesis of various compounds, such as dyes, pharmaceuticals, and other chemical products.
Biochemical and Physiological Effects
Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate has a variety of biochemical and physiological effects. It is a weak acid, and has been shown to have a mild analgesic effect. It has also been shown to have an anti-inflammatory effect, and has been used in the treatment of inflammatory diseases. It has also been shown to have a mild antispasmodic effect, and has been used in the treatment of gastrointestinal disorders.

Advantages and Limitations for Lab Experiments

Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate has several advantages and limitations for laboratory experiments. It is a relatively stable compound, and is soluble in a variety of solvents. It is also relatively inexpensive, and is widely available. However, it is also a weak acid, and has a limited solubility in water. Additionally, it has a limited shelf-life, and must be stored in a cool, dry place.

Future Directions

Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate has potential future applications in a variety of fields. It could be used in the development of new drugs, such as anti-inflammatory agents, antimicrobials, and antifungal agents. It could also be used in the synthesis of dyes, pharmaceuticals, and other chemical products. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new catalysts, such as enzymes and organometallic complexes.

Synthesis Methods

Methyl (2-aminomethyl-phenyl)-acetatenophenylacetate can be synthesized by the reaction of phenylacetic acid and 2-aminoethanol. The reaction is conducted in an acidic medium, and the product is obtained as a white crystalline solid. The reaction proceeds with the formation of an ester, which is then hydrolyzed to form the desired product.

properties

IUPAC Name

methyl 2-[2-(aminomethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPHDCVTZKWWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(aminomethyl)phenyl]acetate

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